molecular formula C6H3Cl2F3N2O B12959177 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine

2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B12959177
M. Wt: 247.00 g/mol
InChI Key: MVOOUBQLDVSAIJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dichloro-5-methoxypyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as N,N-dimethylaniline . The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes chlorination, methoxylation, and trifluoromethylation steps, each optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or THF.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 2,4-Dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This combination makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H3Cl2F3N2O

Molecular Weight

247.00 g/mol

IUPAC Name

2,4-dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2O/c1-14-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3

InChI Key

MVOOUBQLDVSAIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)C(F)(F)F

Origin of Product

United States

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